D-Arabinose-1-13C D-Arabinose-1-13C
Brand Name: Vulcanchem
CAS No.: 70849-23-9
VCID: VC21106289
InChI: InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1
SMILES: C(C(C(C(C=O)O)O)O)O
Molecular Formula: C5H10O5
Molecular Weight: 151.12 g/mol

D-Arabinose-1-13C

CAS No.: 70849-23-9

Cat. No.: VC21106289

Molecular Formula: C5H10O5

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

D-Arabinose-1-13C - 70849-23-9

Specification

CAS No. 70849-23-9
Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
IUPAC Name (2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal
Standard InChI InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1
Standard InChI Key PYMYPHUHKUWMLA-PVQXRQKHSA-N
Isomeric SMILES C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O
SMILES C(C(C(C(C=O)O)O)O)O
Canonical SMILES C(C(C(C(C=O)O)O)O)O

Introduction

Chemical Identity and Structure

D-Arabinose-1-13C is a pentose sugar with the molecular formula C5H10O5 and a molecular weight of 151.12 g/mol . The compound features a carbon-13 isotope at position 1, distinguishing it from standard D-arabinose while maintaining identical chemical properties but different spectroscopic characteristics. Its IUPAC name is (2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal, reflecting its stereochemistry and the presence of the isotopic label .

The compound exists as a solid at room temperature with a white to off-white appearance . Its 2D structure reveals a pentose sugar framework with the characteristic aldehyde group at carbon-1 (the isotopically labeled position) and hydroxyl groups at positions 2, 3, 4, and 5 . The three-dimensional conformation of the molecule maintains the stereochemical configuration consistent with D-arabinose, preserving its biological recognition properties .

Structural Characteristics

D-Arabinose-1-13C maintains the same structural characteristics as its non-labeled counterpart but with enhanced analytical properties due to its isotopic labeling. The compound can exist in both open-chain and cyclic forms, with the cyclic forms predominating in aqueous solutions through intramolecular hemiacetal formation . The structural integrity of the compound, combined with its isotopic label, makes it particularly valuable for nuclear magnetic resonance (NMR) studies of carbohydrate metabolism .

Physical and Chemical Properties

D-Arabinose-1-13C exhibits specific physical and chemical properties that are important for its applications in research. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of D-Arabinose-1-13C

PropertyValueReference
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Physical FormSolid
ColorWhite to Off-White
Melting Point163-165°C
Optical Activity[α]20/D 103°, c = 4 in H2O
SolubilitySlightly soluble in water
Standard InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1
Standard InChIKeyPYMYPHUHKUWMLA-PVQXRQKHSA-N

Synthesis and Production

The synthesis of D-Arabinose-1-13C involves specific methods designed to incorporate the carbon-13 isotope at position 1 of the D-arabinose molecule. Several approaches exist for this specialized isotopic labeling process.

Synthetic Pathways

D-Arabinose-1-13C can be produced through enzymatic conversion from other sugars or through chemical synthesis from glucose derivatives. The incorporation of the carbon-13 isotope requires precise control of reaction conditions to ensure selective labeling at the desired position. The synthesis typically leverages the natural metabolic pathways that convert glucose to arabinose, but with strategically introduced isotopically labeled precursors .

Researchers have also investigated the biosynthetic pathways that lead to D-arabinose in various organisms to develop more efficient synthetic routes . In eukaryotes, D-arabinose serves as an intermediate in several biosynthetic pathways, including the production of D-erythroascorbate in yeast and fungi, and the formation of complex surface glycoconjugates in certain parasites .

Isotope Incorporation Techniques

The specific incorporation of carbon-13 at position 1 requires sophisticated techniques. These may include:

  • Direct chemical synthesis using 13C-labeled precursors

  • Enzymatic conversion from other 13C-labeled sugars

  • Fermentation processes with 13C-enriched carbon sources

  • Positional exchange reactions under controlled conditions

The success of isotope incorporation is typically verified using NMR spectroscopy, which can confirm both the position and enrichment level of the 13C label .

Biological Significance

D-Arabinose plays crucial roles in various biological systems, making its isotopically labeled variant an important research tool for understanding these processes.

Role in Eukaryotic Metabolism

In eukaryotes, D-arabinose serves as an intermediate in several important biosynthetic pathways . It functions as a precursor in the biosynthesis of D-erythroascorbate in yeast and fungi, contributing to their antioxidant defense systems . Additionally, D-arabinose is involved in the biosynthesis of GDP-α-D-arabinopyranose and complex α-D-arabinopyranose-containing surface glycoconjugates in certain trypanosomatid parasites .

While the biosynthetic pathway of D-arabinose is well-characterized in prokaryotes, the route from D-glucose to D-arabinose in eukaryotes has been less understood . Recent research using positionally labeled 13C-glucose and 13C-ribose precursors has illuminated this pathway, implicating both arms of the pentose phosphate pathway and suggesting a role for D-ribulose-5-phosphate isomerization to D-arabinose-5-phosphate .

Cellular Effects

Research has shown that D-arabinose can induce autophagy and cell cycle arrest in cancer cells, particularly breast cancer, by activating specific signaling pathways such as p38 MAPK. These findings suggest potential therapeutic applications that could be further explored using isotopically labeled variants like D-Arabinose-1-13C to track metabolic fates and mechanisms of action.

Applications in Research

D-Arabinose-1-13C has become an invaluable tool in various research applications, particularly in metabolic studies and structural biochemistry.

Metabolic Tracing Studies

The primary application of D-Arabinose-1-13C is in metabolic tracing studies, where the 13C label allows researchers to monitor the compound's movement and transformation through biochemical pathways. This capability provides detailed insights into carbohydrate metabolism that would be difficult to obtain using unlabeled compounds .

In particular, D-Arabinose-1-13C has been used to investigate the conversion of D-glucose to D-arabinose in eukaryotes, helping to elucidate previously unknown metabolic pathways . By tracking the fate of the 13C label, researchers can determine the enzymatic reactions involved and identify key intermediates in these pathways .

NMR Spectroscopy Applications

The carbon-13 isotope in D-Arabinose-1-13C provides distinct nuclear magnetic resonance (NMR) properties that make it particularly useful for structural and metabolic studies . 13C NMR spectroscopy can be used to determine the position and environment of the labeled carbon, providing valuable information about molecular structure and interactions .

The predicted 13C NMR spectrum of arabinose (shown for L-arabinose but applicable to understanding D-arabinose with appropriate adjustments) demonstrates the distinctive signals that can be observed for different carbon positions . When specifically labeled at position 1, the enhanced signal for this carbon facilitates detailed analysis of reactions involving the aldehyde group.

Research Applications Table

The diverse applications of D-Arabinose-1-13C in scientific research are summarized in Table 2.

Table 2: Research Applications of D-Arabinose-1-13C

Application AreaSpecific UseResearch ValueReference
Metabolic Pathway AnalysisTracing carbon flow in carbohydrate metabolismElucidation of unknown metabolic pathways
Structural Biochemistry13C NMR studies of sugar structures and conformationsEnhanced structural understanding
Biosynthetic Route InvestigationsDetermination of D-arabinose formation in eukaryotesDiscovery of enzymatic pathways
Mycobacterial Cell Wall StudiesAnalysis of arabinose incorporation in cell wallsPotential drug target identification
Cancer ResearchTracking metabolic effects of arabinose in cancer cellsUnderstanding of autophagy induction mechanisms
Isotope Dilution AnalysisQuantification of endogenous arabinose levelsPrecise measurement in complex matrices

Analytical Methods

The detection, analysis, and characterization of D-Arabinose-1-13C rely on several sophisticated analytical techniques that leverage its unique isotopic properties.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for analyzing 13C-labeled compounds . For D-Arabinose-1-13C, 13C NMR spectroscopy provides enhanced sensitivity for detecting and characterizing the labeled carbon at position 1 . The distinct resonance signal from the 13C-labeled carbon can be clearly distinguished from signals generated by naturally abundant 13C (~1.1%) at other positions in the molecule .

SupplierProduct NumberPackage SizePrice (USD)PurityReference
USBiological16331325 mg$403Not specified
TRCA764176250 mg$1,055Not specified
Medical Isotopes, Inc.C329360.5 g$450Not specified
American Custom Chemicals CorporationRDL00144195 mg$504.2795.00%

It is worth noting that current prices and availability may differ from this historical data, as market conditions for specialized biochemicals can change over time. Researchers should consult current supplier catalogs for the most up-to-date information.

Research Findings and Future Directions

Recent research utilizing D-Arabinose-1-13C and related isotopically labeled compounds has provided significant insights into carbohydrate metabolism and opened new avenues for investigation.

Elucidation of Eukaryotic D-Arabinose Biosynthesis

A significant research breakthrough involved using 13C-labeled precursors to elucidate the pathway from D-glucose to D-arabinose in eukaryotes, particularly in the trypanosomatid Crithidia fasciculata . This work identified the involvement of both arms of the pentose phosphate pathway and implicated D-ribulose-5-phosphate isomerization to D-arabinose-5-phosphate as a key step .

Researchers found that the glutamine fructose-6-phosphate aminotransferase (GFAT) enzyme, which is involved in glucosamine biosynthesis, can also function as a D-arabinose-5-phosphate isomerase in various organisms, including trypanosomatid parasites, yeast, and humans . This discovery suggests a general eukaryotic pathway from D-glucose to D-arabinose that may have significant implications for understanding carbohydrate metabolism across diverse species .

Future Research Directions

Several promising directions for future research using D-Arabinose-1-13C include:

  • Further characterization of eukaryotic arabinose metabolism using 13C-labeled precursors to identify additional enzymes and regulatory mechanisms

  • Investigation of D-arabinose metabolism in cancer cells to better understand its reported effects on autophagy and cell cycle arrest

  • Development of more efficient methods for synthesizing D-Arabinose-1-13C to reduce costs and increase availability for research

  • Exploration of potential medical applications based on the unique metabolic properties of D-arabinose

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